molecular formula C2H3N B3415657 Acetonitrile-2-13C CAS No. 31432-55-0

Acetonitrile-2-13C

Cat. No.: B3415657
CAS No.: 31432-55-0
M. Wt: 42.045 g/mol
InChI Key: WEVYAHXRMPXWCK-OUBTZVSYSA-N
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Description

Acetonitrile-2-13C, also known as Methyl-13C cyanide, is a compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This isotopically labeled compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound is 13CH3CN, and it has a molecular weight of 42.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile-2-13C can be synthesized through several methods. One common approach involves the reaction of 13C-labeled methyl iodide with sodium cyanide. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction is as follows: [ \text{13CH3I} + \text{NaCN} \rightarrow \text{13CH3CN} + \text{NaI} ]

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The isotopic purity of the carbon-13 atom is typically 99% .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile-2-13C undergoes various chemical reactions, including:

    Oxidation: Acetonitrile can be oxidized to acetic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to ethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: Acetonitrile can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Acetic acid.

    Reduction: Ethylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile-2-13C is unique due to the specific placement of the carbon-13 isotope in the methyl group. This specific labeling allows for detailed studies of reaction mechanisms and metabolic pathways involving the methyl group, providing insights that other isotopically labeled compounds may not offer .

Properties

IUPAC Name

acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315848
Record name Acetonitrile-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

42.045 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-09-4, 31432-55-0
Record name Acetonitrile-2-13C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1722-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetonitrile-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Acetonitrile-1-13C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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